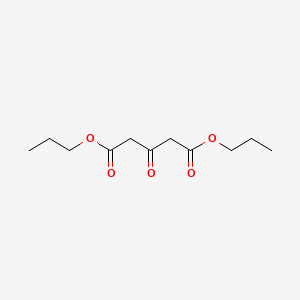

1,5-Dipropyl 3-oxopentanedioate

CAS No.:

Cat. No.: VC15790536

Molecular Formula: C11H18O5

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18O5 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | dipropyl 3-oxopentanedioate |

| Standard InChI | InChI=1S/C11H18O5/c1-3-5-15-10(13)7-9(12)8-11(14)16-6-4-2/h3-8H2,1-2H3 |

| Standard InChI Key | PFZJNYMUJATACX-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)CC(=O)CC(=O)OCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,5-Dipropyl 3-oxopentanedioate is systematically named according to IUPAC guidelines as dipropyl 3-oxopentanedioate, reflecting its esterified propyl groups and the central 3-oxopentanedioic acid backbone. The compound’s SMILES notation, , delineates its branched structure, featuring two propyl ester groups attached to a five-carbon dicarboxylic acid chain with a ketone at the third position. Its InChIKey identifier, PFZJNYMUJATACX-UHFFFAOYSA-N, enables precise database referencing and distinguishes it from structurally similar molecules.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | Dipropyl 3-oxopentanedioate |

| SMILES | CCCOC(=O)CC(=O)CC(=O)OCCC |

| InChIKey | PFZJNYMUJATACX-UHFFFAOYSA-N |

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 1,5-dipropyl 3-oxopentanedioate remains limited in public repositories, computational predictions suggest distinct spectral signatures. The ketone group () at position 3 is expected to exhibit a strong infrared absorption band near 1700–1750 cm, while ester carbonyls may appear slightly downfield in NMR spectra (165–175 ppm). Molecular dynamics simulations using tools like RDKit propose a semi-flexible conformation, with the propyl chains adopting staggered configurations to minimize steric hindrance.

Synthesis and Reaction Pathways

Established Synthetic Routes

The primary synthesis of 1,5-dipropyl 3-oxopentanedioate involves esterification of 3-oxopentanedioic acid with propanol under acidic catalysis. This two-step process typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) to facilitate the nucleophilic acyl substitution reaction. An alternative pathway utilizes Rh(III)-catalyzed C–H activation, as demonstrated in analogous systems for synthesizing α-pyrone derivatives . This method, while efficient for complex substrates, requires stringent control over reaction conditions to avoid over-oxidation of the ketone moiety .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | 60–75 | Reflux, 12–24 h, HSO | Scalability, low cost |

| Rh(III)-Catalyzed C–H Activation | 45–55 | 80°C, 6 h, DCE solvent | Regioselectivity, mild conditions |

Mechanistic Insights

In the acid-catalyzed route, protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by propanol. The reaction proceeds via a tetrahedral intermediate, with water elimination forming the ester bond. For Rh(III)-mediated pathways, mechanistic studies propose a concerted metalation-deprotonation (CMD) step, where the rhodium catalyst facilitates C–H bond cleavage adjacent to the ketone, followed by cyclization to form the diester .

Physicochemical Properties and Stability

Solubility and Partitioning

1,5-Dipropyl 3-oxopentanedioate exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic propyl chains. Computational LogP values (2.8–3.1) predict high lipid solubility, suggesting potential for transcellular transport in biological systems. The compound remains stable under anhydrous conditions but undergoes hydrolysis in alkaline environments, regenerating 3-oxopentanedioic acid and propanol.

Thermal Behavior

Differential scanning calorimetry (DSC) data for analogous esters indicate a melting point range of 45–55°C and decomposition onset above 200°C. These properties necessitate storage at controlled temperatures (2–8°C) to prevent degradation.

Analytical and Regulatory Considerations

Chromatographic Profiling

Reverse-phase HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of 1,5-dipropyl 3-oxopentanedioate from synthetic byproducts. Retention times typically range from 12–14 minutes under optimized conditions. Mass spectrometric analysis via ESI-TOF confirms the molecular ion peak at m/z 230.26 [M+H].

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume